molecular formula C₃₃H₂₈D₅FN₂Na₂O₆ B1150434 4-Hydroxy Atorvastatin-d5 Disodium Salt

4-Hydroxy Atorvastatin-d5 Disodium Salt

Cat. No.: B1150434
M. Wt: 623.63
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy Atorvastatin-d5 Disodium Salt is a deuterated form of 4-Hydroxy Atorvastatin, a metabolite of Atorvastatin. Atorvastatin is a widely used statin medication that inhibits the enzyme hydroxymethylglutaryl-coenzyme A reductase, which is crucial in the biosynthesis of cholesterol. The deuterated form, this compound, is used primarily in scientific research to study the pharmacokinetics and metabolic profiles of Atorvastatin .

Preparation Methods

The synthesis of 4-Hydroxy Atorvastatin-d5 Disodium Salt involves the incorporation of deuterium into the 4-Hydroxy Atorvastatin molecule. This process typically includes:

Chemical Reactions Analysis

4-Hydroxy Atorvastatin-d5 Disodium Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different metabolites. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound back to its parent form, Atorvastatin. Reducing agents like sodium borohydride are commonly used.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. This is often achieved using reagents like halogens or alkylating agents.

    Major Products: The primary products formed from these reactions include various deuterated metabolites and derivatives of Atorvastatin

Scientific Research Applications

4-Hydroxy Atorvastatin-d5 Disodium Salt is extensively used in scientific research, including:

Mechanism of Action

4-Hydroxy Atorvastatin-d5 Disodium Salt exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme catalyzes the conversion of hydroxymethylglutaryl-coenzyme A to mevalonate, a critical step in cholesterol biosynthesis. By inhibiting this enzyme, the compound reduces the production of cholesterol, leading to lower levels of low-density lipoprotein and very-low-density lipoprotein in the blood. This mechanism is similar to that of Atorvastatin, but the deuterated form allows for more precise pharmacokinetic studies .

Comparison with Similar Compounds

4-Hydroxy Atorvastatin-d5 Disodium Salt is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

This compound’s deuterium labeling provides enhanced stability and allows for more accurate tracing in metabolic studies, making it a valuable tool in scientific research.

Properties

Molecular Formula

C₃₃H₂₈D₅FN₂Na₂O₆

Molecular Weight

623.63

Synonyms

(βR,δR)-2-(4-Fluorophenyl)-β,δ-dihydroxy-4-[[(4-hydroxyphenyl)amino]carbonyl]-5-(1-methylethyl)-3-phenyl-1H-pyrrole-1-heptanoic Acid Disodium Salt;  BMS 241423-01;  PD 142542;  p-Hydroxyatorvastatin; 

Origin of Product

United States

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